![molecular formula C20H25N3O5S B2671697 乙酸-1-{[3-(2-甲氧基乙基)-4-氧代-2-硫代-1,2,3,4-四氢喹唑啉-7-基]甲酰基}哌啶-3-甲酸酯 CAS No. 451466-34-5](/img/no-structure.png)

乙酸-1-{[3-(2-甲氧基乙基)-4-氧代-2-硫代-1,2,3,4-四氢喹唑啉-7-基]甲酰基}哌啶-3-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

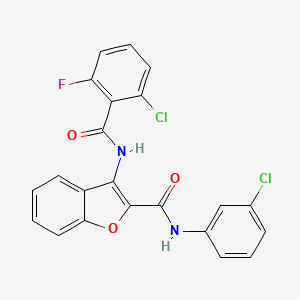

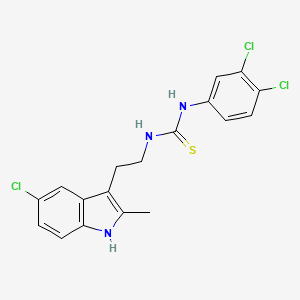

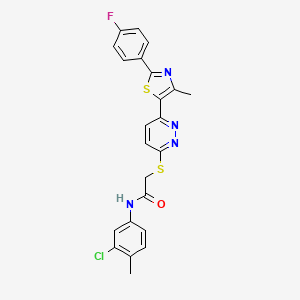

The compound is a complex organic molecule that contains several functional groups, including an ester group, a thioxo group, and a piperidine ring. These functional groups could potentially confer interesting chemical properties to the molecule .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy . This would provide information about the arrangement of atoms in the molecule and the types of bonds present.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of an ester group suggests that this compound might have a fruity smell. The piperidine ring could potentially make the compound basic .科学研究应用

抗肿瘤和抗增殖活性

1-{[3-(2-甲氧基乙基)-4-氧代-2-硫代-1,2,3,4-四氢喹唑啉-7-基]羰基}哌啶-3-羧酸乙酯在抗肿瘤和抗增殖应用中已显示出前景。Mohareb 和 Halim (2018) 的一项研究重点介绍了其在合成对各种癌细胞系具有显着细胞毒性的二氢喹唑啉衍生物中的应用。这些化合物还表现出激酶抑制特性,使其成为癌症治疗的潜在候选者 (Mohareb & Halim, 2018)。

抗菌潜力

Desai、Shihora 和 Moradia (2007) 的研究探索了新喹唑啉的合成,包括 1-{[3-(2-甲氧基乙基)-4-氧代-2-硫代-1,2,3,4-四氢喹唑啉-7-基]羰基}哌啶-3-羧酸乙酯的衍生物,展示了显着的抗菌和抗真菌活性。这些化合物对大肠杆菌和金黄色葡萄球菌等多种病原体有效 (Desai, Shihora, & Moradia, 2007)。

新型杂环合成

Zaki 等人。(2021) 报道了合成附着到其他新杂环上的新型哌啶基噻吩四氢异喹啉。这些化合物可以使用 1-{[3-(2-甲氧基乙基)-4-氧代-2-硫代-1,2,3,4-四氢喹唑啉-7-基]羰基}哌啶-3-羧酸乙酯合成,并对其抗菌和抗真菌活性进行了测试,显示出显着的潜力 (Zaki et al., 2021)。

癌症治疗的酪氨酸激酶抑制

Riadi 等人。(2021) 讨论了一种使用类似工艺合成的化合物,该化合物对 VEGFR-2 和 EGFR 酪氨酸激酶表现出有效的抑制活性。这表明其作为一种有效的抗癌剂的潜力,尤其是在靶向特定癌细胞系方面 (Riadi et al., 2021)。

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 1-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperidine-3-carboxylate involves the condensation of 2-methoxyethylamine with ethyl 3-oxopiperidine-1-carboxylate, followed by the reaction of the resulting product with 2-mercapto-3-(4-nitrophenyl)propionic acid and subsequent cyclization to form the tetrahydroquinazoline ring. The resulting compound is then reacted with ethyl chloroformate to form the final product.", "Starting Materials": [ "Ethyl 3-oxopiperidine-1-carboxylate", "2-Methoxyethylamine", "2-Mercapto-3-(4-nitrophenyl)propionic acid", "Ethyl chloroformate" ], "Reaction": [ "Step 1: Condensation of ethyl 3-oxopiperidine-1-carboxylate with 2-methoxyethylamine in the presence of a base such as sodium hydride or potassium carbonate to form ethyl 1-(2-methoxyethyl)piperidine-3-carboxylate.", "Step 2: Reaction of the product from step 1 with 2-mercapto-3-(4-nitrophenyl)propionic acid in the presence of a base such as triethylamine to form the corresponding thioester.", "Step 3: Cyclization of the thioester from step 2 with a base such as sodium methoxide to form the tetrahydroquinazoline ring.", "Step 4: Reaction of the product from step 3 with ethyl chloroformate in the presence of a base such as triethylamine to form the final product, Ethyl 1-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperidine-3-carboxylate." ] } | |

CAS 编号 |

451466-34-5 |

分子式 |

C20H25N3O5S |

分子量 |

419.5 |

IUPAC 名称 |

ethyl 1-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-3-carboxylate |

InChI |

InChI=1S/C20H25N3O5S/c1-3-28-19(26)14-5-4-8-22(12-14)17(24)13-6-7-15-16(11-13)21-20(29)23(18(15)25)9-10-27-2/h6-7,11,14H,3-5,8-10,12H2,1-2H3,(H,21,29) |

InChI 键 |

NZSSTDAPMXJKSY-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CCOC |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(4-Chlorophenoxy)pyridin-2-yl]methanamine](/img/structure/B2671616.png)

![4-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-butyric acid](/img/structure/B2671626.png)

![N-[(7-Fluoro-2-oxo-1H-quinolin-3-yl)methyl]prop-2-enamide](/img/structure/B2671630.png)

![4-[2-(2-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2671635.png)